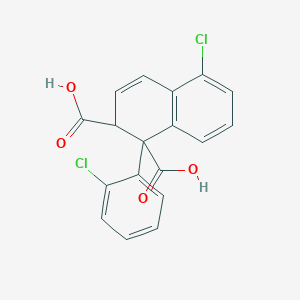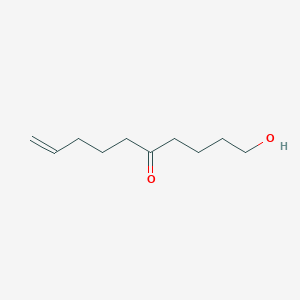![molecular formula C17H19N3O6S B14345269 N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea CAS No. 94721-48-9](/img/structure/B14345269.png)
N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea is a complex organic compound that features both sulfonyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea typically involves a multi-step process. One common route includes the reaction of 4-(Butane-1-sulfonyl)aniline with 2-hydroxy-4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxyphenyl)urea: Lacks the nitro group, which may result in different reactivity and applications.
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(4-nitrophenyl)urea: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interaction with various molecular targets.
Propiedades
Número CAS |
94721-48-9 |
|---|---|
Fórmula molecular |
C17H19N3O6S |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
1-(4-butylsulfonylphenyl)-3-(2-hydroxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C17H19N3O6S/c1-2-3-10-27(25,26)14-7-4-12(5-8-14)18-17(22)19-15-9-6-13(20(23)24)11-16(15)21/h4-9,11,21H,2-3,10H2,1H3,(H2,18,19,22) |
Clave InChI |
HMLFADRAQDVLDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
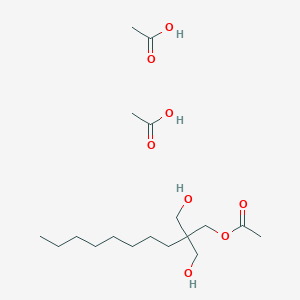
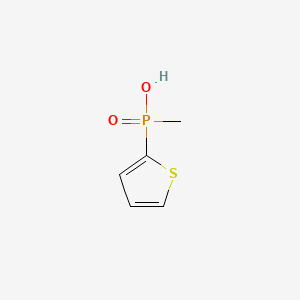
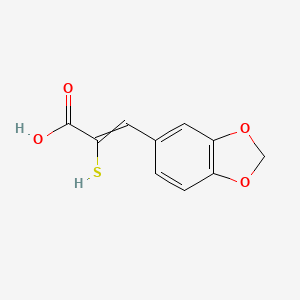
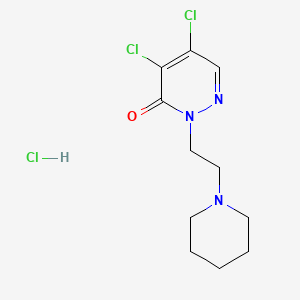

![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
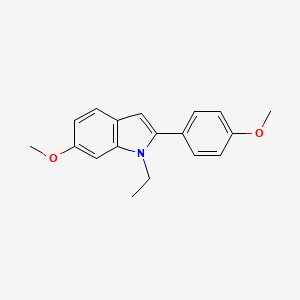

![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
